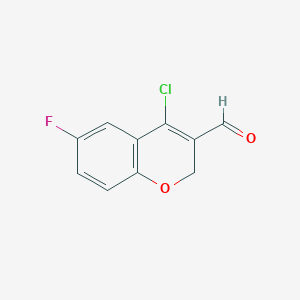

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

描述

TRX-0005,也称为瑞波替尼,是一种下一代酪氨酸激酶抑制剂。它是一种低分子量、大环化合物,旨在靶向并抑制受体酪氨酸激酶的活性,例如ROS1、TRKA、TRKB、TRKC和ALK。 这些激酶通常与各种类型的癌症有关,使TRX-0005成为有希望的癌症治疗候选药物 .

准备方法

合成路线和反应条件

TRX-0005的合成涉及多个步骤,包括大环环的形成以及引入增强其与靶激酶结合亲和力的官能团。具体的合成路线和反应条件是专有的,尚未在公开文献中完全公开。 据悉,合成需要精确控制反应参数,以获得具有高纯度和收率的所需产物 .

工业生产方法

TRX-0005的工业生产涉及将实验室合成规模化到商业规模。此过程包括优化反应条件、纯化方法和质量控制措施,以确保最终产品的稳定性和安全性。 生产方法旨在符合药品生产的监管标准 .

化学反应分析

反应类型

TRX-0005经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

还原: TRX-0005可以被还原形成还原衍生物,这些衍生物可能具有不同的生物活性。

常用试剂和条件

用于TRX-0005反应的常用试剂包括氧化剂、还原剂和亲核试剂,用于取代反应。 反应条件,如温度、溶剂和pH值,被仔细控制以实现预期的结果 .

形成的主要产物

从TRX-0005反应形成的主要产物取决于具体的反应条件。 例如,氧化可能产生具有改变的生物活性的氧化衍生物,而还原和取代反应可以产生具有不同性质的各种衍生物 .

科学研究应用

Medicinal Chemistry

S1P1 Agonist Activity:

One of the most significant applications of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde is its role as an S1P1 (Sphingosine-1-phosphate receptor 1) agonist. It has been shown to exhibit favorable activity against S1P1, which is crucial for the modulation of lymphocyte infiltration and has implications for treating autoimmune diseases and inflammatory conditions. This activity positions the compound as a candidate for developing therapies for conditions such as multiple sclerosis, graft-versus-host disease, and other disorders characterized by unwanted lymphocyte accumulation .

Cancer Therapeutics:

The compound is also being investigated for its potential in cancer therapy. It has been noted for its ability to inhibit receptor tyrosine kinases (RTKs), which are often implicated in various cancers. By targeting these kinases, this compound may help in the development of new cancer treatments, particularly for tumors that involve ROS1, TRKA, TRKB, TRKC, and ALK rearrangements .

Biological Research

Cell Signaling Studies:

In biological research, this compound serves as a tool to study the inhibition of receptor tyrosine kinases and their role in cellular signaling pathways. By understanding how these kinases function and how their inhibition affects cell proliferation and survival, researchers can gain insights into cancer biology and develop more effective therapeutic strategies.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Study on Autoimmune Diseases: Research indicates that compounds with S1P1 agonistic properties can effectively modulate immune responses in conditions like multiple sclerosis. The application of this chromene derivative in clinical settings could lead to novel treatments that reduce lymphocyte infiltration .

- Cancer Research Applications: Investigations into the inhibition of RTKs by this compound have shown promising results in preclinical models, suggesting its potential as a therapeutic agent against specific cancer types linked to aberrant kinase activity .

作用机制

TRX-0005通过与受体酪氨酸激酶的活性位点结合来发挥作用,从而抑制其活性。这种抑制阻止了下游信号分子磷酸化,进而破坏了细胞过程,如增殖、存活和迁移。 TRX-0005的分子靶标包括ROS1、TRKA、TRKB、TRKC和ALK,涉及的途径主要与癌细胞的生长和存活有关 .

相似化合物的比较

类似化合物

克唑替尼: 另一种靶向ALK和ROS1的酪氨酸激酶抑制剂。

恩曲替尼: 一种多激酶抑制剂,靶向TRKA、TRKB、TRKC、ROS1和ALK。

拉罗替尼: TRKA、TRKB和TRKC的选择性抑制剂。

TRX-0005的独特性

TRX-0005在其克服由于ROS1、TRKA、TRKB、TRKC和ALK中的溶剂前突变导致的耐药性方面是独特的。 这使其成为对已对早期酪氨酸激酶抑制剂产生耐药的患者的宝贵治疗选择 .

生物活性

4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

- IUPAC Name : this compound

- CAS Number : 105799-69-7

- Molecular Formula : C10H6ClF O2

- Molecular Weight : 208.61 g/mol

- InChI Key : RBLLNXBYFXPIPW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to exhibit:

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Antioxidant Activity : The compound demonstrates free radical scavenging capabilities, which can mitigate oxidative stress in biological systems.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines.

Biological Activity Data

The following table summarizes the biological activities and effects observed for this compound based on recent research:

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer). The compound exhibited significant cytotoxicity with an IC50 value of 25 μM, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound resulted in a notable reduction in paw edema, suggesting its efficacy in managing inflammatory conditions. This effect was linked to the inhibition of COX and LOX enzymes, which play crucial roles in the inflammatory response .

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

- Inhibitory Effects on Enzymes : The compound has been shown to inhibit cyclooxygenase and lipoxygenase with varying degrees of potency, suggesting its potential use in treating conditions associated with inflammation and pain .

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases, making it a candidate for further exploration in neurodegenerative disorders .

- Mechanistic Insights : Molecular docking studies indicated that the fluorine atom enhances the lipophilicity and metabolic stability of the compound, facilitating stronger interactions with target enzymes .

属性

IUPAC Name |

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFO2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLLNXBYFXPIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353194 | |

| Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105799-69-7 | |

| Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105799-69-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。